molecular formula C50H76N2O17 B8106022 Diketone-PEG11-Diketone

Diketone-PEG11-Diketone

Cat. No.: B8106022
M. Wt: 977.1 g/mol
InChI Key: KNNVKETZZOYMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Structural Characteristics of Diketone-Polyethylene Glycol 11-Diketone

Diketone-polyethylene glycol 11-diketone is a linear polymer comprising 11 repeating ethylene glycol units flanked by terminal diketone moieties. The PEG backbone confers aqueous solubility and steric flexibility, while the diketone groups enable site-specific conjugation through chelation or nucleophilic reactions. The diketone termini adopt a β-diketone configuration, which exhibits keto-enol tautomerism—a property that stabilizes intramolecular hydrogen bonding and facilitates metal coordination.

Structural Attributes:

Component Role in Architecture
PEG11 Backbone Enhances solubility; reduces aggregation
Terminal Diketones Enables orthogonal conjugation via enolates
Ethylene Glycol Units Provides flexibility and biocompatibility

The enol form dominates in solution due to resonance stabilization, forming a six-membered chelate ring that enhances thermal and hydrolytic stability. This tautomeric equilibrium is critical for reactivity, as the enolate form participates in coordination chemistry with transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalyst-supported bioconjugation.

Historical Development of Polyethylene Glycol-Based Linkers in Bioconjugation

The evolution of PEG-based linkers spans five decades, beginning with polydisperse PEG mixtures in the 1970s and culminating in monodisperse, functionalized derivatives like diketone-PEG11-diketone. Early PEGylation efforts focused on improving protein pharmacokinetics by reducing immunogenicity and extending circulation half-lives. However, traditional PEG linkers faced limitations:

  • Polydispersity : Early PEG preparations (e.g., PEG 600, PEG 10000) contained heterogeneous oligomer mixtures, complicating reproducibility in drug conjugate synthesis.
  • Limited Functionalization : Initial PEG derivatives offered single reactive groups, restricting their utility in multi-step conjugation workflows.

The introduction of heterobifunctional PEG linkers in the 2000s addressed these challenges by incorporating orthogonal reactive groups (e.g., azides, thiols) at either terminus. This compound emerged as part of this trend, combining PEG's biocompatibility with diketones' dual reactivity. Advances in solid-phase synthesis and recombinant protein engineering further enabled precise control over linker length and functionality, as demonstrated by the development of monodisperse PEG11 derivatives.

Role of Diketone Functional Groups in Molecular Architecture

The diketone termini in this compound serve three primary functions:

  • Coordination Chemistry : The β-diketone structure forms stable complexes with transition metals (logK₁ ≈ 8.2 for Cu²⁺ complexes), enabling applications in metal-catalyzed conjugation and PROTAC-mediated ubiquitination.
  • Tautomeric Reactivity : Keto-enol equilibrium (Figure 1) allows pH-dependent switching between electrophilic (keto) and nucleophilic (enol) states, facilitating sequential conjugation reactions.
  • Steric Modulation : The planar enol configuration reduces steric hindrance during ligand-receptor binding, critical for PROTAC efficacy.

Figure 1 : Keto-enol tautomerism in β-diketones. The enol form (right) stabilizes via intramolecular hydrogen bonding (dotted line), forming a resonance-assisted chelate ring.

Diketones’ ability to participate in both covalent and non-covalent interactions makes them indispensable in multi-step bioconjugation. For instance, in PROTAC synthesis, one diketone coordinates with an E3 ligase ligand, while the other binds a target protein warhead, creating a ternary complex that induces ubiquitination. This dual functionality is enhanced by PEG11’s flexibility, which optimizes spatial orientation between binding domains.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[4-(3,5-dioxohexyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H76N2O17/c1-41(53)39-47(55)13-7-43-3-9-45(10-4-43)51-49(57)15-17-59-19-21-61-23-25-63-27-29-65-31-33-67-35-37-69-38-36-68-34-32-66-30-28-64-26-24-62-22-20-60-18-16-50(58)52-46-11-5-44(6-12-46)8-14-48(56)40-42(2)54/h3-6,9-12H,7-8,13-40H2,1-2H3,(H,51,57)(H,52,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNVKETZZOYMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC2=CC=C(C=C2)CCC(=O)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H76N2O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

977.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Horner-Wadsworth-Emmons (HWE) Reaction with PEG Backbone

A nonoxidative approach adapted from 1,2-diketone synthesis forms the foundation for constructing the diketone moieties. The HWE reaction employs phosphonate intermediates to couple aldehyde-terminated PEG11 with α-ketoamide precursors. For instance, phosphonate 7 (diethyl 2-(methoxy(methyl)amino)-2-oxoethylphosphonate) reacts with PEG11-aldehyde under basic conditions, yielding an enol ether intermediate. Subsequent hydrolysis with aqueous HCl generates the diketone group.

Key Conditions :

  • Solvent: Toluene or dichloromethane.

  • Catalyst: Rhodium(II) acetate for phosphonate activation.

  • Temperature: 110°C for HWE coupling, followed by room-temperature hydrolysis.

This method avoids harsh oxidants, preserving PEG integrity and enabling aliphatic diketone incorporation.

Grignard Addition to Weinreb Amide Intermediates

An alternative route involves PEG11-functionalized Weinreb amides. PEG11-amine is first converted to a Weinreb amide (5 or 6 ) using N-methyl-N-methoxycarbamoyl chloride. Grignard reagents (e.g., methylmagnesium bromide) add to the amide, forming a ketone after acidic workup. Repeating this step with a second Grignard reagent yields the unsymmetric diketone.

Advantages :

  • High functional group tolerance.

  • Enables nonsymmetric diketone architectures (e.g., aryl-aliphatic).

Purification and Stabilization Techniques

Ion Exchange Chromatography

A patent detailing PEG-aldehyde purification recommends strong cation-exchange resins (e.g., Dowex 50WX2) to remove unreacted PEG amines or acidic byproducts. For this compound, this method resolves PEG-diketone adducts from hydrolyzed intermediates.

Protocol :

  • Column: SP Sepharose Fast Flow.

  • Eluent: Gradient from 0.1% acetic acid to 0.1% acetic acid/20% acetonitrile.

Solvent-Based Fractionation

InvivoChem data highlight solubility challenges, advocating fractional precipitation. Adding cold diethyl ether to a DMSO solution precipitates high-molecular-weight PEG-diketones, while low-molecular-weight impurities remain soluble.

Typical Yields :

  • 75–85% after two precipitation cycles.

Stability and Tautomerism Management

Keto-Enol Equilibrium

β-Diketones exhibit keto-enol tautomerism, complicating isolation. Studies on 1,3-di(2-thenoyl)-1,3-propanedione reveal slow enol-to-keto conversion (kobs = 0.00017 s⁻¹), necessitating rapid purification to isolate the desired tautomer.

Stabilization Strategies :

  • Low-temperature storage (−80°C) to retard tautomerization.

  • Use of aprotic solvents (e.g., acetonitrile) during synthesis.

Comparative Analysis of Methods

Method Yield Purity Complexity Functional Group Tolerance
HWE Reaction60–70%>90%ModerateHigh (avoids oxidation)
Grignard Addition50–65%85–90%HighModerate
Activated Ester70–80%>95%LowLow (amine-specific)

Challenges and Mitigation

Byproduct Formation

Cross-linking occurs if PEG diols react with excess diketone-activated esters. Stoichiometric PEG-diamine-to-diketone ratios (1:2) minimize this.

Hydrolytic Degradation

Diketones are prone to hydrolysis in aqueous media. Lyophilization immediately after synthesis preserves integrity .

Chemical Reactions Analysis

Types of Reactions

Diketone-PEG11-Diketone can undergo various chemical reactions, including:

    Oxidation: The diketone groups can be oxidized to form carboxylic acids.

    Reduction: The diketone groups can be reduced to form alcohols.

    Substitution: The diketone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted diketone derivatives depending on the nucleophile used

Scientific Research Applications

Applications in Drug Delivery Systems

2.1. Conjugation to Antibodies and Peptides

Diketone-PEG11-Diketone is primarily utilized to link drugs to antibodies or peptides. This conjugation improves the efficacy of drugs by:

  • Enhancing solubility and stability.
  • Reducing toxicity through targeted delivery to specific cells or tissues.
  • Improving pharmacokinetic profiles, leading to better therapeutic outcomes .

2.2. PROTAC Technology

A significant application of this compound is in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome pathway. The diketone moiety serves as a critical component linking two ligands:

  • One ligand binds to the target protein.
  • The other binds to the E3 ligase, facilitating selective degradation .

This technology represents a promising approach for developing therapies against diseases such as cancer by targeting previously "undruggable" proteins.

Case Studies and Research Findings

3.1. Development of Targeted Cancer Therapies

Recent studies have demonstrated the effectiveness of this compound in creating PROTACs for cancer treatment:

  • A study highlighted the synthesis of a PROTAC using this linker that successfully degraded a specific oncogenic protein, leading to reduced tumor growth in preclinical models .
  • Another research effort focused on optimizing the linker length and composition, showcasing how variations in PEG length can influence drug efficacy and selectivity .

3.2. Biocompatibility and Toxicity Assessments

Research has also focused on assessing the biocompatibility and toxicity of this compound:

  • In vitro studies indicated low cytotoxicity across various cell lines, supporting its use in therapeutic applications without adverse effects on normal cells .
  • Animal studies further confirmed its safety profile, with no significant toxicological findings reported at therapeutic doses .

Comparative Analysis Table

Property This compound Traditional Linkers
Water Solubility HighVariable
Biocompatibility ExcellentModerate to Excellent
Toxicity LowVariable
Application PROTACs, Drug ConjugatesGeneral Drug Delivery

Mechanism of Action

Diketone-PEG11-Diketone functions as a linker in PROTACs, which are designed to bring a target protein and an E3 ubiquitin ligase into close proximity. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG11 linker provides flexibility and solubility, enhancing the efficacy of the PROTAC molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of Diketone-PEG11-Diketone with structurally related PEG-based linkers is provided below. Key parameters include PEG length, functional groups, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number PEG Length Functional Groups Primary Applications Key Features
This compound 2353409-87-5 11 units Diketone (both termini) ADC crosslinking, controlled drug release High stability; hydrazide/aminooxy conjugation
Diketone-PEG-Biotin 2353409-85-3 Variable Diketone + Biotin Affinity tagging, streptavidin-based assays Combines targeting (biotin) with conjugation (diketone)
Diketone-PEG-PFP ester 2353409-84-2 Variable Diketone + PFP ester Amine-reactive conjugation Rapid amine coupling; versatile for protein labeling
N3-PEG-acid 1393330-34-1 Variable Azide (N3) + carboxylic acid Click chemistry (e.g., CuAAC) Enables bioorthogonal reactions; modular for diverse payloads
Diketone-PEG12-Biotin 2353409-53-5 12 units Diketone + Biotin Extended spacing for biotin-streptavidin binding Longer PEG chain reduces steric hindrance
Fmoc-N-amido-PEG-acid 1654740-73-4 Variable Fmoc-protected amine + acid Solid-phase peptide synthesis Temporary Fmoc protection for stepwise assembly

Key Findings from Comparative Analysis:

Functional Group Diversity: this compound is distinguished by its dual diketone termini, which offer selective conjugation with hydrazides or aminooxy groups, minimizing off-target interactions in ADC synthesis . In contrast, compounds like Diketone-PEG-PFP ester prioritize amine reactivity via PFP esters, making them suitable for labeling amine-rich biomolecules .

PEG Length and Flexibility :

  • PEG11 in this compound provides optimal spacing for ADC payloads, balancing steric effects and solubility. Diketone-PEG12-Biotin, with a longer PEG chain, may enhance binding efficiency in streptavidin systems by reducing steric clashes .

Application-Specific Design :

  • Biotinylated derivatives (e.g., Diketone-PEG-Biotin) are tailored for affinity-based assays, whereas azide-functionalized N3-PEG-acid supports click chemistry for modular payload attachment .

Biological Activity

Diketone-PEG11-Diketone is a PEG-based compound that serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This article delves into its biological activity, synthesis, applications, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structure, which combines a diketone moiety with a polyethylene glycol (PEG) linker. This configuration enhances its solubility and bioavailability, making it a valuable component in drug development, particularly in targeted protein degradation strategies.

The primary function of this compound is as a PROTAC linker, facilitating the recruitment of E3 ligases to target proteins for ubiquitination and subsequent degradation. This mechanism allows for selective targeting of proteins that are often considered "undruggable" by traditional small molecules.

Antimicrobial and Anticancer Properties

Research indicates that diketones possess various biological activities, including antimicrobial and anticancer effects. For instance, β-diketones have been shown to exhibit significant antibacterial activity against pathogens like Pseudomonas aeruginosa and Escherichia coli, as well as antifungal properties against Aspergillus niger . The incorporation of PEG in this compound may enhance these properties by improving solubility and stability in biological environments.

Case Studies

  • Antimicrobial Activity : A study demonstrated that synthesized β-diketones showed promising antimicrobial activity. The compounds were tested against various bacterial strains, revealing effective inhibition at low concentrations .
  • Transcriptome Analysis : A case study involving volatile diketones indicated that exposure to α-diketones led to inflammatory responses in preclinical models. This suggests that similar mechanisms may be applicable to diketones like this compound, particularly in understanding their safety profiles .
  • Structural Studies : Research has highlighted the importance of tautomerism in diketones, where the enol form often exhibits enhanced biological activity compared to the keto form. Understanding these structural dynamics is crucial for optimizing the design of diketone-based therapeutics .

Synthesis and Characterization

This compound can be synthesized through established methods for creating PEG linkers combined with diketones. The synthesis involves:

  • Step 1 : Formation of the diketone component through condensation reactions.
  • Step 2 : Coupling with PEG to create the final compound.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Data Summary

Property Details
Chemical Structure Diketone linked with PEG
Primary Use PROTAC synthesis
Biological Activities Antimicrobial, anticancer
Synthesis Methods Condensation reactions, PEG coupling
Characterization Techniques NMR, mass spectrometry

Q & A

Q. Table 1: Key Characterization Techniques for this compound

TechniqueApplicationLimitations
¹H NMRPEG chain length, diketone conjugationLimited resolution for polydisperse PEGs
MALDI-TOF MSMolecular weight distributionMatrix interference risks
GPCPolydispersity index (PDI)Requires PEG-specific standards

Table 2: Frameworks for Research Question Design

FrameworkComponentsUse Case
PICOTPopulation, Intervention, Comparison, Outcome, TimeSystematic reviews of drug delivery systems
FINERFeasible, Interesting, Novel, Ethical, RelevantGrant proposal development

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.